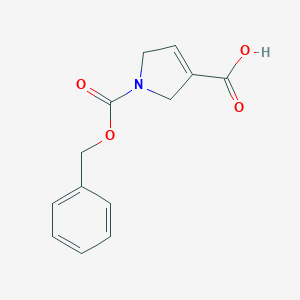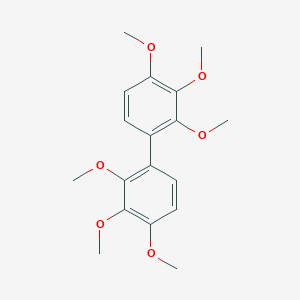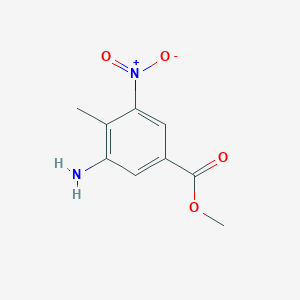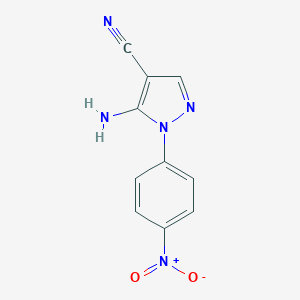
5,7-Dibromoquinolin-8-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromoquinolin-8-yl methanesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Wirkmechanismus
The mechanism of action of 5,7-Dibromoquinolin-8-yl methanesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the concentration of the compound and the cell type being studied. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,7-Dibromoquinolin-8-yl methanesulfonate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This selectivity makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on 5,7-Dibromoquinolin-8-yl methanesulfonate. One area of research is the development of new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, research is needed to determine the potential side effects of this compound and to develop strategies to mitigate these effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that requires specialized equipment and expertise. It has been shown to have potential as an antitumor agent, as well as antibacterial and antifungal properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of 5,7-Dibromoquinolin-8-yl methanesulfonate is a multistep process that involves the reaction of quinoline with various reagents. The most common method for the synthesis of this compound is the Buchwald-Hartwig coupling reaction. This reaction involves the reaction of quinoline with an aryl halide in the presence of a palladium catalyst and a base. The reaction is carried out under controlled conditions, and the yield of the product is dependent on the purity of the starting materials and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromoquinolin-8-yl methanesulfonate has been used in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an antitumor agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
27160-67-4 |
|---|---|
Molekularformel |
C10H7Br2NO3S |
Molekulargewicht |
381.04 g/mol |
IUPAC-Name |
(5,7-dibromoquinolin-8-yl) methanesulfonate |
InChI |
InChI=1S/C10H7Br2NO3S/c1-17(14,15)16-10-8(12)5-7(11)6-3-2-4-13-9(6)10/h2-5H,1H3 |
InChI-Schlüssel |
MXTDPPSJXXDMKH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Kanonische SMILES |
CS(=O)(=O)OC1=C(C=C(C2=C1N=CC=C2)Br)Br |
Andere CAS-Nummern |
27160-67-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




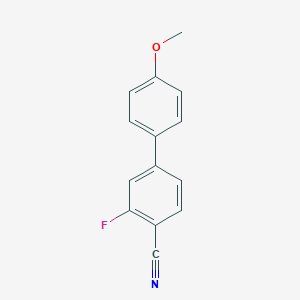


![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)
